molecular formula C19H18N4O4S B2522741 2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide CAS No. 2034454-57-2

2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide

Cat. No. B2522741
CAS RN: 2034454-57-2
M. Wt: 398.44
InChI Key: OQGZQUQHUDOBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, including analogs of the compound , have shown potential in both antiproliferative and antimicrobial activities. For example, certain Schiff base compounds displayed high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Additionally, some compounds exhibited cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy strategies (Gür et al., 2020).

Microwave-Assisted Synthesis for Antimicrobial Evaluation

  • Novel compounds with a structure similar to the one have been synthesized using microwave irradiation. This method has been employed to create various diazole derivatives bearing indole moieties, and their antimicrobial activities have been evaluated (Gomha & Riyadh, 2011).

Synthesis and Evaluation of Antimicrobial Activity

  • New biheterocyclic triazole derivatives, including those with structures related to the compound , have been synthesized and their antimicrobial activities assessed. The research found that these compounds displayed variable growth inhibition effects on different bacterial strains (Bektaş et al., 2010).

Functionalization for Heterocyclic Derivatives

  • Research on the oxidative heterocyclization of compounds structurally similar to the compound has led to the creation of various derivatives, including 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives. These studies expand the understanding of the chemical properties and potential applications of such compounds (Velikorodov et al., 2016).

Synthesis and Biological Evaluation of Analogues

  • A series of compounds, including Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates, have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. Some of these analogues displayed significant activities, highlighting their potential in pharmaceutical applications (Anekal & Biradar, 2017).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-22-16-8-4-5-9-17(16)23(28(22,26)27)11-10-20-19(25)18(24)14-12-21-15-7-3-2-6-13(14)15/h2-9,12,21H,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGZQUQHUDOBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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